8-Fluoro-4-hydrazinoquinoline hydrochloride
Overview
Description
8-Fluoro-4-hydrazinoquinoline hydrochloride is a chemical compound with the molecular formula C9H8FN3·HCl and a molecular weight of 213.64 g/mol . It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in scientific research and has various applications in chemistry, biology, and medicine.
Preparation Methods
The synthesis of 8-Fluoro-4-hydrazinoquinoline hydrochloride typically involves the reaction of 8-fluoroquinoline with hydrazine hydrate under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is then purified by recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Fluoro-4-hydrazinoquinoline hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
8-Fluoro-4-hydrazinoquinoline hydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-hydrazinoquinoline hydrochloride involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
8-Fluoro-4-hydrazinoquinoline hydrochloride can be compared with other similar compounds, such as:
- 6-Fluoro-4-hydrazinoquinoline hydrochloride
- 6-Chloro-4-hydrazinoquinoline hydrochloride
- 5,7-Dichloro-4-hydrazinoquinoline hydrochloride
These compounds share a similar quinoline backbone but differ in the substituents attached to the quinoline ring. The presence of different substituents can significantly affect their chemical properties, reactivity, and applications. This compound is unique due to the presence of a fluorine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
(8-fluoroquinolin-4-yl)hydrazine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8FN3.ClH/c10-7-3-1-2-6-8(13-11)4-5-12-9(6)7;/h1-5H,11H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYJQGIDNCYIRT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)F)NN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20656583 | |
Record name | 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171070-31-7 | |
Record name | 8-Fluoro-4-hydrazinylquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20656583 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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